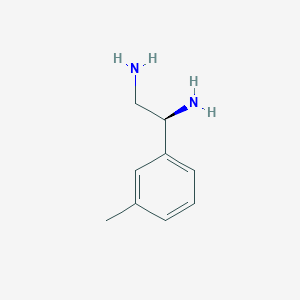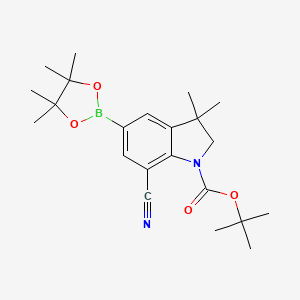
Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, is notable for its unique structure, which includes a cyano group, a tert-butyl ester, and a dioxaborolane moiety.
Méthodes De Préparation
The synthesis of tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate typically involves multiple steps, including substitution reactions and the use of protective groupsThe dioxaborolane moiety is then added through a borylation reaction . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow techniques to improve yield and efficiency .
Analyse Des Réactions Chimiques
Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the dioxaborolane moiety.
Oxidation and Reduction: The indole core can undergo oxidation to form various oxidized derivatives, while reduction reactions can be used to modify the cyano group.
Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted indole derivatives .
Applications De Recherche Scientifique
Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression. The cyano group and dioxaborolane moiety can also participate in interactions with proteins and other biomolecules, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate include other indole derivatives with different substituents. For example:
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate: Similar structure but lacks the cyano group, which may result in different reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity, particularly as a plant hormone.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and a wide range of applications .
Propriétés
Formule moléculaire |
C22H31BN2O4 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H31BN2O4/c1-19(2,3)27-18(26)25-13-20(4,5)16-11-15(10-14(12-24)17(16)25)23-28-21(6,7)22(8,9)29-23/h10-11H,13H2,1-9H3 |
Clé InChI |
SLTBEMKENUGZDJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C(CN3C(=O)OC(C)(C)C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


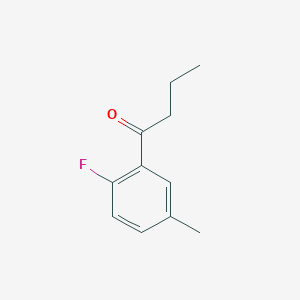
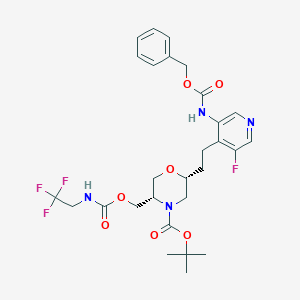
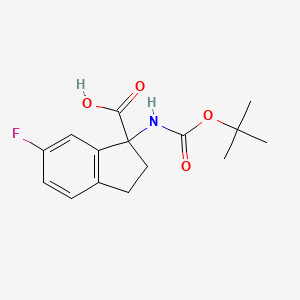
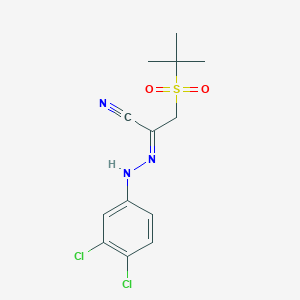
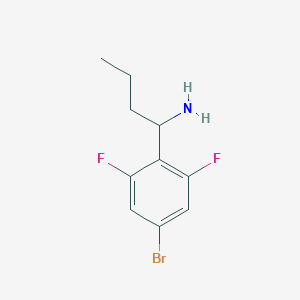
![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)



![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13047220.png)



